Navigating the Chiral Landscape: A Technical Guide to D-Phenylalanine Anilide Hydrochloride for Researchers and Drug Developers
Navigating the Chiral Landscape: A Technical Guide to D-Phenylalanine Anilide Hydrochloride for Researchers and Drug Developers
In the intricate world of pharmaceutical sciences and drug development, the precise understanding and manipulation of chiral molecules are paramount. Among the vast arsenal of chiral building blocks, D-phenylalanine derivatives stand out for their significant therapeutic potential. This in-depth technical guide focuses on a specific, yet important, member of this family: D-Phenylalanine anilide hydrochloride. While a specific CAS number for the hydrochloride salt is not readily found in major databases, we will explore the synthesis, characterization, and applications based on its free base, D-Phenylalanine anilide (CAS No. 15423-54-8)[1], and the established chemistry of its parent molecules. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights.
The Scientific Imperative: Understanding D-Phenylalanine Anilide
D-phenylalanine, the non-proteinogenic enantiomer of the essential amino acid L-phenylalanine, has garnered considerable interest for its unique pharmacological activities.[][3] Its derivatives are being explored for a multitude of therapeutic applications, including their use as intermediates in the synthesis of antibiotics, antivirals, and anticancer agents.[4][5] The anilide functional group, an amide derivative of aniline, is a common motif in medicinal chemistry, often introduced to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound.
This guide will navigate the core technical aspects of D-Phenylalanine anilide hydrochloride, from its fundamental properties to its synthesis and analysis, providing a comprehensive resource for its application in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. The table below summarizes the key computed properties of the free base, D-Phenylalanine anilide. The properties of the hydrochloride salt can be inferred, with the most significant difference being increased aqueous solubility.
| Property | Value | Source |
| CAS Number (Free Base) | 15423-54-8 | [1] |
| Molecular Formula | C15H16N2O | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| IUPAC Name (Free Base) | (2R)-2-amino-N,3-diphenylpropanamide | |
| Predicted pKa | 14.09 ± 0.70 | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Purification: A Practical Workflow
The synthesis of D-Phenylalanine anilide typically involves the coupling of D-phenylalanine with aniline. A critical consideration in this process is the preservation of the chiral integrity of the D-phenylalanine starting material. Racemization can occur, particularly during the activation of the carboxylic acid group.[6] The subsequent conversion to the hydrochloride salt is a standard and straightforward procedure.
Experimental Protocol: Synthesis of D-Phenylalanine Anilide
This protocol outlines a general method for the amide coupling reaction. The choice of coupling reagent is crucial to minimize racemization.
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Protection of the Amino Group: Start with N-terminally protected D-phenylalanine (e.g., Boc-D-phenylalanine) to prevent self-coupling.
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Activation of the Carboxylic Acid: Dissolve the protected D-phenylalanine in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling reagent such as PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).[7]
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Amide Bond Formation: To the activated amino acid, add aniline and allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
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Deprotection: Remove the protecting group (e.g., Boc group with trifluoroacetic acid) to yield D-Phenylalanine anilide.[7]
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Purification: Purify the crude product using column chromatography on silica gel.
Formation of the Hydrochloride Salt
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Dissolve the purified D-Phenylalanine anilide free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
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- 3. grokipedia.com [grokipedia.com]
- 4. Phenylalanine Derivatives - CD Biosynsis [biosynsis.com]
- 5. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
